molecular formula C26H46N2 B14011252 n-Butyl-10-(3,4-dihydroquinolin-1(2h)-yl)-n-propyldecan-1-amine CAS No. 5429-92-5

n-Butyl-10-(3,4-dihydroquinolin-1(2h)-yl)-n-propyldecan-1-amine

Cat. No.: B14011252
CAS No.: 5429-92-5
M. Wt: 386.7 g/mol
InChI Key: QGOCAPRQPHRULO-UHFFFAOYSA-N
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Description

N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE is a complex organic compound that features a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the butyl and propyl groups through alkylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: Various substituents can be introduced into the quinoline ring or the alkyl chains through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-ETHYLDECAN-1-AMINE
  • N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-METHYLDECAN-1-AMINE

Uniqueness

N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE is unique due to its specific alkyl chain length and the presence of both butyl and propyl groups. This structural uniqueness can lead to different physical and chemical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

CAS No.

5429-92-5

Molecular Formula

C26H46N2

Molecular Weight

386.7 g/mol

IUPAC Name

N-butyl-10-(3,4-dihydro-2H-quinolin-1-yl)-N-propyldecan-1-amine

InChI

InChI=1S/C26H46N2/c1-3-5-21-27(20-4-2)22-14-10-8-6-7-9-11-15-23-28-24-16-18-25-17-12-13-19-26(25)28/h12-13,17,19H,3-11,14-16,18,20-24H2,1-2H3

InChI Key

QGOCAPRQPHRULO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC)CCCCCCCCCCN1CCCC2=CC=CC=C21

Origin of Product

United States

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